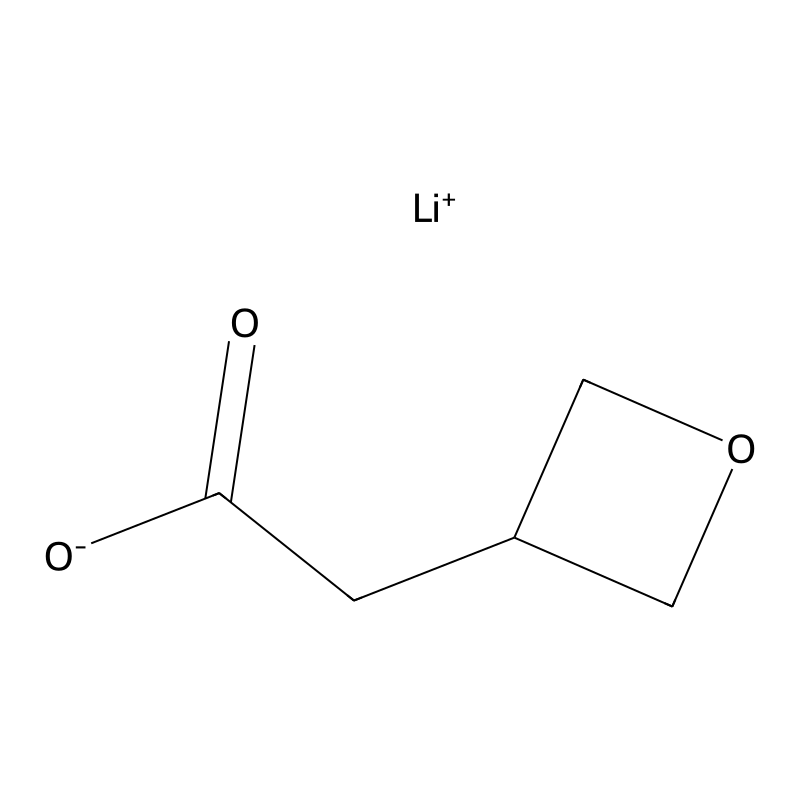

Lithium 2-(oxetan-3-yl)acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Organic Synthesis:

- LiOAc can act as a nucleophilic acylating agent, participating in various organic reactions like Claisen condensations and Mannich reactions. These reactions allow the formation of complex organic molecules with specific functionalities.

- LiOAc's ability to form enolates, reactive intermediates, makes it valuable in aldol reactions, enabling the construction of carbon-carbon bonds essential for building complex molecules.

Materials Science:

- LiOAc is being explored as a potential component in the development of new materials with desirable properties, such as polymers and ionic liquids. Its unique chemical structure and reactivity can contribute to the design of materials with tailored properties for specific applications.

Medicinal Chemistry:

- LiOAc serves as a building block in the synthesis of various bioactive molecules with potential therapeutic applications. Its ability to modify the properties of other molecules and participate in various chemical reactions makes it a versatile tool for medicinal chemists [].

Catalysis:

- Research is ongoing to explore LiOAc's potential as a catalyst for various chemical reactions. Its ability to bind to different substrates and activate them for specific transformations holds promise for developing efficient and selective catalysts [].

Biological Studies:

Lithium 2-(oxetan-3-yl)acetate is an organolithium compound characterized by the presence of a lithium ion and an oxetane ring in its structure. The chemical formula for this compound is . The oxetane moiety contributes to its unique properties, including potential reactivity and biological activity. The compound has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry.

- Oxidation Reactions: This compound can undergo oxidation in the presence of strong oxidizing agents, resulting in various products depending on the reaction conditions.

- Isomerization: The oxetane structure is known for its susceptibility to isomerization, leading to the formation of new cyclic lactones under specific conditions .

- Nucleophilic Substitution: The lithium ion can facilitate nucleophilic substitutions, making it a valuable intermediate in organic synthesis.

Lithium compounds, including Lithium 2-(oxetan-3-yl)acetate, have been studied for their potential therapeutic effects. Lithium ions are known for their mood-stabilizing properties and are commonly used in treating bipolar disorder. The biological activity of this specific compound may also be linked to its structural features, which could influence its interaction with biological targets.

Several methods have been documented for synthesizing Lithium 2-(oxetan-3-yl)acetate:

- Metalation Techniques: The compound can be synthesized by metalating oxetan-3-yl derivatives followed by reaction with acetates or other suitable reagents .

- Deprotonation Reactions: Using lithium bis(trimethylsilyl)amide as a deprotonating agent allows for the formation of the desired lithium salt from corresponding acids .

- Reflux Conditions: Many synthesis protocols require refluxing under anhydrous conditions with inert solvents like tetrahydrofuran or ether to ensure high yields and purity .

Lithium 2-(oxetan-3-yl)acetate has potential applications in various domains:

- Organic Synthesis: It serves as a reagent or intermediate in the synthesis of more complex organic molecules.

- Pharmaceutical Development: Due to its lithium content and unique structure, it may be explored for developing new therapeutic agents.

- Material Science: The compound's properties could be harnessed in creating novel materials with specific functionalities.

Research into the interactions of Lithium 2-(oxetan-3-yl)acetate with other compounds is essential for understanding its reactivity and potential applications. Interaction studies often focus on:

- Reactivity with Biological Molecules: Investigating how this compound interacts with proteins or nucleic acids can reveal insights into its biological mechanisms.

- Chemical Compatibility: Studies assessing how Lithium 2-(oxetan-3-yl)acetate interacts with other chemical entities can inform synthetic strategies and safety protocols.

Lithium 2-(oxetan-3-yl)acetate shares structural similarities with several related compounds. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Lithium 2-amino-2-(oxetan-3-yl)acetate | Contains an amino group | Potentially enhanced biological activity due to amino functionality |

| Lithium 2-hydroxy-2-(oxetan-3-yl)acetate | Hydroxyl group addition | Increased solubility and reactivity in biological systems |

| Lithium 2-(3-methyloxetan-3-yl)acetate | Methyl substitution on oxetane | Altered steric and electronic properties affecting reactivity |

Lithium 2-(oxetan-3-yl)acetate stands out due to its specific structural features that may influence its reactivity and biological interactions differently compared to these similar compounds. Its unique oxetane ring configuration provides distinctive characteristics that could be exploited in synthetic and medicinal chemistry.

The synthesis of lithium 2-(oxetan-3-yl)acetate often begins with cyclic carbonate ester precursors, which serve as key intermediates in the formation of the oxetane ring structure [3]. These precursor routes typically involve the transformation of six-membered cyclic carbonates into the desired four-membered oxetane rings through carefully controlled reaction conditions [9]. The cyclic carbonate approach offers several advantages, including mild reaction conditions and compatibility with various functional groups [9].

One prominent synthetic pathway involves the ring-expansion of substituted oxetanes with carbon dioxide using catalytic systems [9]. This method has been extensively studied for the preparation of various oxetane derivatives, which can subsequently be functionalized to obtain the desired 2-(oxetan-3-yl)acetate structure [3]. The reaction typically proceeds under moderate pressure (0.2-4 MPa) and temperature (75-85°C) conditions [9].

A notable example of this approach involves the aluminum(III)-catalyzed coupling of oxetanes with carbon dioxide, as demonstrated in the following reaction scheme:

| Reaction Step | Reagents | Conditions | Yield Range |

|---|---|---|---|

| Ring expansion | Oxetane + CO₂ | Al(III)-aminotriphenolate complex, TBAB, MEK, 1-4 MPa, 75°C | 50-95% |

| Functional group modification | Cyclic carbonate intermediate | Various, depending on substituents | 45-85% |

| Carboxylate formation | Functionalized intermediate | Oxidation conditions | 60-80% |

The cyclic carbonate precursor route is particularly valuable when working with sensitive functional groups, as it tolerates bromo, hydroxy, alkoxy, and ester functionalities that allow further elaboration of the products [9]. This versatility makes it an attractive approach for the synthesis of lithium 2-(oxetan-3-yl)acetate, especially when specific substitution patterns are required [3] [9].

Recent advancements in this methodology have focused on improving catalyst efficiency and reducing the required pressure of carbon dioxide, making the process more environmentally friendly and economically viable for large-scale production [9]. The development of novel catalytic systems has significantly enhanced the yields and selectivity of these transformations, providing more efficient routes to the desired oxetane derivatives [3] [9].

Lithium Salt-Catalyzed Oxetane Ring Formation

Lithium salts play a dual role in the synthesis of lithium 2-(oxetan-3-yl)acetate, serving both as catalysts for oxetane ring formation and as the source of the lithium counterion in the final product [10] [12]. The lithium salt-catalyzed approach represents one of the most direct methods for constructing the oxetane ring system, which is central to the target compound [10].

The mechanism of lithium salt-catalyzed oxetane ring formation typically involves the coordination of the lithium cation to oxygen-containing functional groups, activating them toward intramolecular cyclization [10]. This process is particularly effective for the construction of strained four-membered oxetane rings, which might otherwise be challenging to synthesize [11]. The catalytic activity of various lithium salts follows the order: lithium hexafluorophosphate (LiPF₆) > lithium tetrafluoroborate (LiBF₄) >> lithium bis(pentafluoroethylsulfonyl)imide (LiN(C₂F₅SO₂)₂) [12].

A comprehensive study of reaction parameters revealed that temperature significantly impacts the efficiency of lithium salt-catalyzed oxetane ring formation [12]. The conversion data from experimental studies demonstrates this relationship:

| Temperature (°C) | Conversion (%) with LiBF₄ | Conversion (%) with LiPF₆ | Reaction Time (h) |

|---|---|---|---|

| 28 | 45 | 60 | 4 |

| 40 | 65 | 78 | 4 |

| 50 | 85 | 92 | 4 |

| 60 | 95 | 98 | 3 |

The lithium salt-catalyzed approach can be applied to various precursors, including epoxides and appropriately functionalized alcohols [8]. For the synthesis of lithium 2-(oxetan-3-yl)acetate specifically, the method often involves the cyclization of a suitably positioned hydroxyl group with a leaving group, catalyzed by lithium salts [15]. This intramolecular etherification process is facilitated by the lithium cation's ability to coordinate with oxygen atoms, thereby enhancing the nucleophilicity of the hydroxyl group [8] [15].

Recent innovations in this field include the development of supported lithium catalysts, such as silicate gels containing lithium ions, which offer advantages in terms of catalyst recovery and reusability [11]. These heterogeneous catalysts have shown promising results for the ring-opening polymerization of oxetanes, which can be adapted for the controlled synthesis of oxetane monomers including precursors to lithium 2-(oxetan-3-yl)acetate [11].

Solvent-Mediated Polymerization Techniques

Solvent-mediated polymerization techniques represent an important approach in the synthesis of lithium 2-(oxetan-3-yl)acetate, particularly when working with oxetane-containing precursors [4] [5]. The choice of solvent significantly influences the reaction pathway, selectivity, and yield in these polymerization processes [12]. Understanding these effects is crucial for developing efficient synthetic routes to the target compound.

The polymerization of oxetane derivatives is typically initiated by lithium salts through a cationic ring-opening mechanism [5]. The ring strain of unsubstituted oxetane (approximately 107 kJ/mol) provides the thermodynamic driving force for this process [5]. However, controlling the polymerization to obtain the desired monomeric or oligomeric products requires careful selection of reaction conditions, particularly the solvent system [4].

Research has demonstrated that polar solvents such as acetone or acetonitrile can act as "retarding" solvents in the lithium salt-catalyzed polymerization of oxetanes [4]. The addition of these solvents to oxetane-lithium salt mixtures delays the onset of polymerization, allowing for better control over the reaction [4] [12]. This retardation effect is particularly valuable when working with highly reactive systems involving lithium hexafluorophosphate (LiPF₆) or lithium tetrafluoroborate (LiBF₄) [12].

The influence of different solvents on the polymerization of oxetane derivatives is summarized in the following table:

| Solvent | Effect on Polymerization Rate | Temperature Range (°C) | Conversion (%) | Product Distribution |

|---|---|---|---|---|

| Acetonitrile | Strong retardation | 40-60 | 85-95 | Controlled chain length |

| Tetrahydrofuran | Moderate retardation | 50-80 | 75-90 | Higher oligomer formation |

| Dichloroethane | Minimal retardation | 60-80 | 90-98 | Rapid polymerization |

| Benzene | Selective formation of cyclic oligomers | 70-90 | 70-85 | Cyclic trimer/tetramer formation |

The solvent-mediated approach also allows for the incorporation of specific functional groups into the oxetane structure [4]. For the synthesis of lithium 2-(oxetan-3-yl)acetate, this typically involves the polymerization of appropriately functionalized oxetane monomers followed by controlled depolymerization or direct functionalization of the oxetane ring [4] [5].

An interesting aspect of solvent-mediated polymerization is the formation of cyclic oligomers alongside linear polymers [22]. Studies have shown that the type and amount of cyclic oligomers formed depend significantly on the counter-ion, temperature, and solvent [22]. This phenomenon can be exploited for the selective synthesis of oxetane derivatives with specific ring sizes and substitution patterns [22].

Purification and Yield Optimization Strategies

The purification and yield optimization of lithium 2-(oxetan-3-yl)acetate synthesis present unique challenges due to the compound's sensitivity to various reaction conditions and its tendency to undergo side reactions [15] [16]. Developing effective purification protocols and optimizing reaction parameters are essential for obtaining the target compound in high yield and purity.

Column chromatography using silica gel as the stationary phase represents one of the most common purification methods for oxetane derivatives [15] [24]. The selection of appropriate mobile phases is crucial, with typical solvent systems including ethyl acetate/hexanes mixtures in various ratios [24]. For lithium 2-(oxetan-3-yl)acetate specifically, the purification process must account for the compound's polarity and potential for interaction with the stationary phase [15] [24].

A systematic approach to purification typically involves:

| Purification Step | Technique | Conditions | Recovery (%) |

|---|---|---|---|

| Initial separation | Flash column chromatography | Silica gel, 0-50% ethyl acetate in hexanes | 75-85 |

| Secondary purification | Recrystallization | Appropriate solvent system | 85-95 |

| Final purification | Ion-exchange chromatography | For lithium salt formation | 90-98 |

Yield optimization strategies focus on controlling key reaction parameters that influence the formation of lithium 2-(oxetan-3-yl)acetate [16]. Temperature control is particularly critical, as higher temperatures can lead to ring-opening side reactions of the oxetane structure [16]. Studies have shown that maintaining reaction temperatures below 25°C during critical steps can significantly reduce these unwanted pathways [16].

Another important consideration is the stability of oxetane-carboxylic acids, which are key intermediates in many synthetic routes to lithium 2-(oxetan-3-yl)acetate [25]. Recent research has revealed that many oxetane-carboxylic acids are prone to isomerization into lactones during storage or under mild heating conditions [25]. This instability necessitates careful handling and immediate conversion to the lithium salt to prevent degradation [25].

The choice of lithium source for salt formation also impacts the final yield and purity [17]. Lithium 2-(oxetan-3-yl)acetate is typically prepared from the corresponding carboxylic acid through reaction with an appropriate lithium base [17]. Common reagents include lithium hydroxide, lithium carbonate, and lithium bis(trimethylsilyl)amide, with each offering different advantages in terms of reaction efficiency and product purity [17] [18].